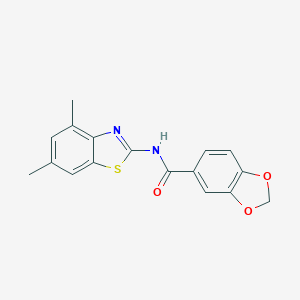![molecular formula C20H24ClN3O B251379 3-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methylbenzamide](/img/structure/B251379.png)
3-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methylbenzamide, commonly known as CEP-1347, is a small molecule inhibitor of the c-Jun N-terminal kinase (JNK) pathway. It was initially developed as a potential therapeutic for neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.
作用機序
CEP-1347 is a selective inhibitor of the 3-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methylbenzamide pathway, which plays a key role in the regulation of cell death and inflammation. The 3-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methylbenzamide pathway is activated in response to stress and can lead to the activation of pro-apoptotic pathways and the production of pro-inflammatory cytokines. By inhibiting the 3-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methylbenzamide pathway, CEP-1347 can prevent the activation of these pathways and promote cell survival.
Biochemical and Physiological Effects:
CEP-1347 has been shown to have a variety of biochemical and physiological effects. In animal models of Parkinson's disease, CEP-1347 has been shown to protect dopaminergic neurons from cell death and to improve motor function. In animal models of Alzheimer's disease, CEP-1347 has been shown to improve cognitive function and to reduce the accumulation of amyloid-beta plaques in the brain. In addition, CEP-1347 has been shown to reduce inflammation and to promote cell survival in animal models of stroke, traumatic brain injury, and multiple sclerosis.
実験室実験の利点と制限
CEP-1347 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified for use in different experimental systems. It has been extensively studied and has a well-characterized mechanism of action. However, CEP-1347 also has some limitations. It has low solubility in aqueous solutions, which can limit its use in some experimental systems. In addition, its selectivity for the 3-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methylbenzamide pathway can limit its use in experiments that involve other signaling pathways.
将来の方向性
There are several future directions for research on CEP-1347. One area of research is the development of new analogs with improved solubility and selectivity. Another area of research is the investigation of the potential therapeutic effects of CEP-1347 in other diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Finally, there is a need for further investigation into the mechanisms of action of CEP-1347 and its effects on cellular signaling pathways.
合成法
The synthesis of CEP-1347 involves several steps, including the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with 4-(4-ethylpiperazin-1-yl)aniline to form the amide intermediate, which is then chlorinated with thionyl chloride to form the final product, CEP-1347.
科学的研究の応用
CEP-1347 has been extensively studied for its potential therapeutic effects in neurodegenerative diseases. It has been shown to protect dopaminergic neurons in animal models of Parkinson's disease and to improve cognitive function in animal models of Alzheimer's disease. In addition, CEP-1347 has been studied for its potential in treating other diseases such as stroke, traumatic brain injury, and multiple sclerosis.
特性
分子式 |
C20H24ClN3O |
|---|---|
分子量 |
357.9 g/mol |
IUPAC名 |
3-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methylbenzamide |
InChI |
InChI=1S/C20H24ClN3O/c1-3-23-10-12-24(13-11-23)18-8-6-17(7-9-18)22-20(25)16-5-4-15(2)19(21)14-16/h4-9,14H,3,10-13H2,1-2H3,(H,22,25) |
InChIキー |
AQVXKBKOAJDVDU-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)Cl |
正規SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3,4-dimethylphenoxy)-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B251296.png)
![2-(4-ethylphenoxy)-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B251297.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B251298.png)
![4-chloro-N-{4-[(diethylamino)methyl]phenyl}benzamide](/img/structure/B251300.png)
![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B251302.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251305.png)
![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B251308.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251309.png)

![N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B251312.png)

![N-{4-[(3-methylbenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B251317.png)
![N-{4-[(1-benzofuran-2-ylcarbonyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B251318.png)
![N-[4-(butanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251319.png)